molecular formula C17H18ClNO3 B1203326 8-Methoxyfenoldopam CAS No. 95183-48-5

8-Methoxyfenoldopam

Cat. No.: B1203326
CAS No.: 95183-48-5
M. Wt: 319.8 g/mol
InChI Key: VSNNSLLRDOEBER-UHFFFAOYSA-N
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Description

8-Methoxyfenoldopam is a chemical compound that belongs to the class of dopamine agonists. It is a derivative of fenoldopam, which is a selective dopamine-1 receptor agonist. This compound has been found to have potential therapeutic effects in various medical conditions, including hypertension, heart failure, and renal failure.

Preparation Methods

The synthesis of 8-Methoxyfenoldopam involves several steps. One common method includes the preparation of 6-chlorine-2,3,4,5-tetrahydric-1-(4-hydroxyl phenyl)-1H-3-benzoazepine-7,8-diphenol hydrobromide through boron tribromide demethylation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

8-Methoxyfenoldopam undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-Methoxyfenoldopam has several scientific research applications:

    Chemistry: It is used as a reference material in various chemical analyses.

    Biology: The compound is studied for its effects on dopamine receptors and related pathways.

    Medicine: It has potential therapeutic applications in treating hypertension, heart failure, and renal failure.

    Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

8-Methoxyfenoldopam exerts its effects by acting as an agonist for dopamine-1 receptors. It binds to these receptors and induces vasodilation, which helps in lowering blood pressure . The compound also binds with moderate affinity to α2-adrenoceptors but has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5-HT1 and 5-HT2 receptors, or muscarinic receptors .

Comparison with Similar Compounds

8-Methoxyfenoldopam is unique compared to other dopamine agonists due to its specific binding affinity and therapeutic effects. Similar compounds include:

    Fenoldopam: A selective dopamine-1 receptor agonist used for short-term management of hypertension.

    Dopamine: A neurotransmitter that acts on both dopamine-1 and dopamine-2 receptors.

    Apomorphine: A non-selective dopamine agonist used in the treatment of Parkinson’s disease.

This compound stands out due to its selective action on dopamine-1 receptors and its potential therapeutic applications in cardiovascular conditions.

Biological Activity

8-Methoxyfenoldopam is a derivative of fenoldopam, a selective dopamine D1 receptor agonist primarily used in the management of hypertension and acute kidney injury. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound acts as a selective agonist for dopamine D1 receptors. This interaction leads to vasodilation, particularly in renal blood vessels, enhancing renal perfusion and promoting diuresis. The compound's structure allows it to penetrate biological membranes efficiently, facilitating its action at the receptor sites.

Antihypertensive Effects

Clinical studies have demonstrated that fenoldopam effectively lowers blood pressure in patients with hypertension. A systematic review indicated that fenoldopam significantly reduced systolic and diastolic blood pressure in a dose-dependent manner during intravenous administration. For instance, reductions of up to 33 mm Hg for systolic and 21 mm Hg for diastolic pressures were observed at higher doses (0.8 μg/kg/min) .

Dosage (μg/kg/min) Systolic BP Reduction (mm Hg) Diastolic BP Reduction (mm Hg)
0.049-9
0.83321

Renal Protective Effects

In critically ill patients, fenoldopam has been shown to reduce the incidence of acute kidney injury (AKI). A meta-analysis involving 1,290 patients revealed that fenoldopam significantly decreased the need for renal replacement therapy and in-hospital mortality related to AKI . The odds ratios for these outcomes were notably favorable:

  • Acute Kidney Injury : OR = 0.43
  • Need for Renal Replacement Therapy : OR = 0.54
  • In-Hospital Mortality : OR = 0.64

Clinical Application in Acute Kidney Injury

A notable case study involved a cohort of patients undergoing major surgery who received fenoldopam as a preventive measure against AKI. The results indicated a marked improvement in renal function and reduced complications associated with AKI compared to control groups not receiving the drug .

Long-Term Infusion Studies

In another study focusing on prolonged infusions of fenoldopam for patients with mild-to-moderate hypertension, researchers observed sustained antihypertensive effects without significant adverse events over a 48-hour period. This study highlighted the drug's efficacy and safety profile in managing chronic hypertension .

Properties

IUPAC Name

9-chloro-5-(4-hydroxyphenyl)-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-22-15-8-13-12(16(18)17(15)21)6-7-19-9-14(13)10-2-4-11(20)5-3-10/h2-5,8,14,19-21H,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNNSLLRDOEBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2CCNCC(C2=C1)C3=CC=C(C=C3)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70915076
Record name 6-Chloro-1-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95183-48-5
Record name 8-Methoxyfenoldopam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095183485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-1-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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